molecular formula C17H18N2O2S B5711063 3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID

3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID

Cat. No.: B5711063
M. Wt: 314.4 g/mol
InChI Key: HORIHSOVHACGHN-UHFFFAOYSA-N
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Description

3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID typically involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable benzoic acid derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (Et3N) at room temperature . The reaction proceeds through nucleophilic substitution, where the quinazoline derivative acts as a nucleophile attacking the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer activities and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interfere with bacterial cell wall synthesis, contributing to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID is unique due to its specific combination of quinazoline and benzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-14-7-2-3-8-15(14)19-17(18-11)22-10-12-5-4-6-13(9-12)16(20)21/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIHSOVHACGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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